molecular formula C41H57KN4O12S6 B12367731 Cyanine 3 Bisfunctional MTSEA Dye (potassium)

Cyanine 3 Bisfunctional MTSEA Dye (potassium)

Cat. No.: B12367731
M. Wt: 1029.4 g/mol
InChI Key: HXJHQQZBPRMPJV-UHFFFAOYSA-M
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Description

Cyanine 3 Bisfunctional MTSEA Dye (potassium) is a thiol-reactive fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, particularly in biological and biochemical research. This dye can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .

Preparation Methods

The synthesis of Cyanine 3 Bisfunctional MTSEA Dye (potassium) involves several steps, typically starting with the preparation of the cyanine dye core structure. The core structure is then functionalized with thiol-reactive groups to create the bisfunctional MTSEA derivative. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Cyanine 3 Bisfunctional MTSEA Dye (potassium) undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.

    Reduction: Reduction reactions can also alter the dye’s fluorescence characteristics.

    Substitution: The thiol-reactive groups in the dye can undergo substitution reactions with thiol-containing biomolecules, forming stable covalent bonds. Common reagents used in these reactions include oxidizing agents, reducing agents, and thiol-containing compounds. .

Scientific Research Applications

Cyanine 3 Bisfunctional MTSEA Dye (potassium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyanine 3 Bisfunctional MTSEA Dye (potassium) involves its ability to bind to biomolecules, particularly DNA, through intercalation. This binding enhances the dye’s fluorescence, making it a valuable tool for detecting and visualizing biomolecules. The molecular targets include thiol-containing proteins and nucleic acids, and the pathways involved are primarily related to fluorescence signaling and detection .

Comparison with Similar Compounds

Cyanine 3 Bisfunctional MTSEA Dye (potassium) can be compared with other similar compounds in the cyanine dye series, such as:

Properties

Molecular Formula

C41H57KN4O12S6

Molecular Weight

1029.4 g/mol

IUPAC Name

potassium;(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate

InChI

InChI=1S/C41H58N4O12S6.K/c1-40(2)32-28-30(62(52,53)54)18-20-34(32)44(24-11-7-9-16-38(46)42-22-26-58-60(5,48)49)36(40)14-13-15-37-41(3,4)33-29-31(63(55,56)57)19-21-35(33)45(37)25-12-8-10-17-39(47)43-23-27-59-61(6,50)51;/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3,(H3-,42,43,46,47,52,53,54,55,56,57);/q;+1/p-1

InChI Key

HXJHQQZBPRMPJV-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+]

Origin of Product

United States

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